molecular formula C15H13N3 B10845372 6-o-Tolylquinazolin-2-amine

6-o-Tolylquinazolin-2-amine

Cat. No.: B10845372
M. Wt: 235.28 g/mol
InChI Key: RAWAQXBVMDKSIO-UHFFFAOYSA-N
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Description

6-o-tolylquinazolin-2-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-o-tolylquinazolin-2-amine typically involves the reaction of o-toluidine with anthranilic acid derivatives under specific conditions. One common method is the cyclization of o-toluidine with isatoic anhydride in the presence of a base, such as sodium hydroxide, to form the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs green chemistry principles. For example, the use of aqueous hydrotropic solutions as a medium for the synthesis of quinazolinone derivatives has been reported. This method is efficient, economical, and environmentally friendly, providing good yields in a short time .

Chemical Reactions Analysis

Types of Reactions

6-o-tolylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline oxides, substituted quinazolines, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of 6-o-tolylquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine-protein kinase Lck, which plays a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-o-tolylquinazolin-2-amine is unique due to the presence of the o-tolyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other quinazoline derivatives and contributes to its specific properties .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

6-(2-methylphenyl)quinazolin-2-amine

InChI

InChI=1S/C15H13N3/c1-10-4-2-3-5-13(10)11-6-7-14-12(8-11)9-17-15(16)18-14/h2-9H,1H3,(H2,16,17,18)

InChI Key

RAWAQXBVMDKSIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CN=C(N=C3C=C2)N

Origin of Product

United States

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